molecular formula C12H15IN4O4 B12105750 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B12105750
M. Wt: 406.18 g/mol
InChI Key: VDPOJGOZLKLNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the inhibition of cell division and other cellular processes . The compound targets nucleic acid synthesis pathways and interacts with enzymes involved in these processes .

Properties

Molecular Formula

C12H15IN4O4

Molecular Weight

406.18 g/mol

IUPAC Name

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)

InChI Key

VDPOJGOZLKLNFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O

Origin of Product

United States

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